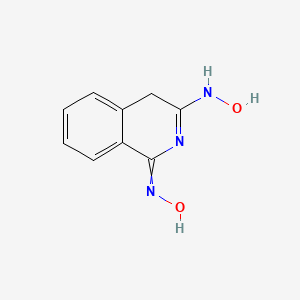

4H-Isoquinoline-1,3-dione dioxime

Description

Significance within Contemporary Heterocyclic Chemistry Research

The isoquinoline-1,3(2H,4H)-dione core, the foundational structure of 4H-isoquinoline-1,3-dione dioxime, has garnered substantial attention from synthetic chemists in recent years. rsc.orgresearchgate.net This interest is primarily driven by the pursuit of simple, efficient, and environmentally benign synthetic methodologies to construct this valuable scaffold. rsc.org Modern research has seen a shift towards innovative strategies such as visible-light-mediated reactions and radical cascade reactions, which allow for the synthesis of diverse isoquinoline-1,3(2H,4H)-dione derivatives under mild conditions. rsc.orgresearchgate.net

These advanced synthetic methods are significant because they open avenues to new bioactive compounds. researchgate.net The functionalization of the isoquinoline-1,3-dione scaffold is a key area of investigation, with studies exploring the introduction of various chemical groups to modulate the molecule's properties. nih.gov For instance, the development of photochemical reactions to introduce fluorinated moieties highlights the ongoing effort to create novel derivatives for pharmaceutical research. researchgate.net The core structure is recognized for its utility in proteomics research and its potential as a building block for compounds with notable anti-tumor and antibacterial properties. researchgate.netscbt.com

Contextualization within the Broader Field of Isoquinoline (B145761) Derivative Studies

The scientific interest in this compound is best understood when contextualized within the extensive and varied field of isoquinoline chemistry. The isoquinoline ring system is considered a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals. nih.gov Its derivatives are known to exhibit a vast range of biological activities, making them a focal point for drug discovery and development. nih.govnih.gov

Isoquinoline-based compounds have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. amerigoscientific.comnumberanalytics.comsemanticscholar.org The specific biological effect can often be tailored by modifying the substitution pattern on the isoquinoline core. For example, substitutions at the C-3 and C-4 positions have been shown to yield significant antifungal activity, while other modifications can lead to potent antimalarial or anticancer properties. nih.govsemanticscholar.org A notable example from a related dione (B5365651) series is the development of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives, which act as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy. nih.gov

Beyond medicine, isoquinoline derivatives are finding applications in materials science. They are used to create advanced materials such as conductive polymers, optical sensors, and as ligands in the synthesis of metal-organic frameworks (MOFs), which have uses in gas storage and catalysis. amerigoscientific.com

Table 1: Selected Biological and Material Science Applications of Isoquinoline Derivatives

| Application Area | Specific Use / Target | Example Compounds/Derivatives | Citations |

|---|---|---|---|

| Oncology | Anticancer agents, CDK4/cyclin D1 inhibition | Berberine, Emetine, 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | amerigoscientific.comnumberanalytics.comnih.gov |

| Infectious Diseases | Antimicrobial, Antifungal, Antimalarial | Berberine, C-3/C-4 substituted isoquinolines | nih.govamerigoscientific.comsemanticscholar.org |

| Neurology | Neuroprotective agents, Parkinson's disease treatment | Apomorphine | numberanalytics.com |

| Analgesia | Pain relief and anti-inflammatory agents | Berberine, Noscapine | amerigoscientific.com |

| Materials Science | Conductive polymers, Optical materials, Ligands for MOFs | Isoquinoline-based polymers and copolymers | amerigoscientific.com |

Conceptual Framework of Dioxime Functionalities in Complex Organic Structures

The "dioxime" component of the molecule refers to the presence of two oxime functional groups (C=N-OH). An oxime is formed by the condensation of hydroxylamine (B1172632) with a ketone or aldehyde. wikipedia.org In a structure like this compound, these groups are attached to the heterocyclic ring, imparting specific chemical functionalities that are crucial to its reactivity and potential applications.

The conceptual importance of dioxime functionalities in organic structures can be understood through several key roles:

Metal Chelation: Cyclic imide dioximes are recognized as powerful chelating agents, capable of binding strongly to metal ions. researchgate.net For instance, (2Z-6Z)-piperidine-2,6-dione dioxime, an analogue of the cyclic dioxime structure, acts as a tridentate ligand, forming stable complexes with metals like iron and uranium. researchgate.net This property is fundamental in applications ranging from metal extraction to the design of metallo-organic catalysts.

Reactive Intermediates: Dioxime groups can participate directly in complex chemical transformations. Mechanistic studies have revealed that a five-membered cyclic Fe³⁺–dioxime complex can form as a key intermediate in certain thermal cyanation reactions, demonstrating their role in facilitating bond formation. acs.org

Precursors to Other Functional Groups: Oximes are versatile synthetic precursors. They can be readily hydrolyzed back to their corresponding ketones or reduced to form primary amines, offering a pathway to other important classes of compounds. britannica.com

Radical Chemistry: The oxime group can be converted into an oxime radical (or iminoxyl radical), a type of stable N-oxyl radical. researchgate.net These radicals are valuable intermediates in modern organic synthesis, enabling selective oxidative cyclization and functionalization reactions that would otherwise be difficult to achieve. researchgate.net

Table 2: Key Characteristics and Roles of Dioxime Functionalities

| Characteristic | Description | Significance in Organic Chemistry | Citations |

|---|---|---|---|

| Structure | Contains one or more C=N-OH groups. Can exist as geometric isomers (E/Z). | Used for identification of ketones/aldehydes; provides specific stereochemistry. | wikipedia.org |

| Chelation | Acts as a ligand to form stable complexes with metal ions. | Applications in metal extraction, catalysis, and sensor design. | researchgate.net |

| Reactivity | Can be hydrolyzed to ketones or reduced to amines. | Versatile synthetic handle for further molecular elaboration. | britannica.com |

| Radical Formation | Can form stable iminoxyl radicals under oxidative conditions. | Enables advanced synthetic transformations like oxidative cyclization. | researchgate.net |

| Reaction Intermediates | Can form cyclic complexes with catalysts to facilitate reactions. | Plays a direct mechanistic role in bond-forming reactions. | acs.org |

Chemical Compound Reference

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-(hydroxyamino)-4H-isoquinolin-1-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-11-8-5-6-3-1-2-4-7(6)9(10-8)12-14/h1-4,13-14H,5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDULFKCMZSNBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=NO)N=C1NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4h Isoquinoline 1,3 Dione Dioxime and Its Precursors

Strategies for the Formation of the Isoquinoline-1,3-dione Ring System

The isoquinoline-1,3(2H,4H)-dione framework is a significant target in synthetic chemistry due to its presence in molecules with potential pharmaceutical applications. researchgate.netnih.gov Consequently, a range of efficient synthetic methods have been developed to access this core structure.

Radical cascade reactions have emerged as a powerful tool for constructing the isoquinoline-1,3(2H,4H)-dione skeleton, often starting from readily available N-alkyl-N-methacryloyl benzamides. rsc.org These methods are valued for their mild conditions and efficiency. documentsdelivered.com Visible-light-mediated reactions, for instance, can facilitate the tandem reaction of acryloylbenzamides with radical precursors like alkyl boronic acids or oxime esters to yield various isoquinoline-1,3(2H,4H)-diones. researchgate.net

Several strategies utilize different radical sources to achieve this transformation:

Alkyl Radicals : Decarbonylative coupling of N-alkyl-N-methacryloylbenzamides with aliphatic aldehydes provides a metal-free approach to generate alkyl-substituted isoquinoline-1,3(2H,4H)-diones. researchgate.net

Sulfonyl Radicals : 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be synthesized through visible-light-promoted reactions of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides or via electrochemical methods with sulfonylhydrazides. researchgate.netresearchgate.net A three-component reaction involving cyclobutanone oxime esters, DABCO·(SO2)2, and N-alkyl-N-methacryloyl benzamides also yields sulfonyl-containing derivatives. researchgate.net

Trifluoromethyl Radicals : A visible-light-induced radical cascade using CF3SO2Na as the trifluoromethyl source allows for the synthesis of CF3-containing isoquinoline-1,3-diones under metal-free conditions. researchgate.net

Table 1: Examples of Radical Cascade Cyclization Reactions

| Radical Source | Precursors | Catalyst/Conditions | Product Type |

| Alkyl Radicals | N-alkyl-N-methacryloylbenzamides, Aliphatic Aldehydes | Metal-free, Thermal | Alkyl-substituted |

| Sulfonyl Radicals | N-alkyl-N-methacryloyl benzamides, Sulfonyl Chlorides | fac-Ir(ppy)3, Visible Light | 4-(Sulfonylmethyl)-substituted |

| Trifluoromethyl Radicals | N-benzamides, CF3SO2Na | Visible Light, Metal-free | CF3-containing |

Transition metal catalysis offers a versatile and efficient pathway for constructing isoquinoline (B145761) scaffolds through C-H bond activation and annulation. mdpi.comrsc.org These methods often involve the coupling of simpler, mono-functionalized arenes with partners like alkynes or allenes, providing an atom-economical alternative to traditional syntheses. mdpi.com

Catalytic systems based on rhodium, palladium, cobalt, and nickel have been successfully employed:

Rhodium (Rh) : Rh(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a common strategy. mdpi.com For example, the reaction of oximes (generated in situ from aryl ketones and hydroxylamine) with internal alkynes, catalyzed by a rhodium complex, can produce multisubstituted isoquinolines. organic-chemistry.org

Palladium (Pd) : Palladium-catalyzed reactions are widely used. A notable method involves the C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to afford 3,4-substituted hydroisoquinolones. mdpi.com The proposed mechanism involves the formation of a five-membered cyclopalladated intermediate, followed by insertion of the allene and reductive elimination. mdpi.com

Cobalt (Co) : Cobalt-catalyzed [4+2] annulation of N-chlorobenzamides with alkynes can occur at room temperature with selective cleavage of C-H/N-Cl bonds. mdpi.com

Nickel (Ni) : Air-stable nickel catalysts, such as [Ni(dppe)Br2], can facilitate the reaction of ortho-halobenzamides with internal alkynes to produce N-substituted isoquinolone derivatives. mdpi.com

Table 2: Transition Metals in Isoquinoline-1,3-dione Synthesis

| Metal Catalyst | Substrates | Reaction Type | Key Feature |

| Rhodium (Rh) | Benzamides, Alkynes | C-H Activation/Annulation | Oxidative coupling |

| Palladium (Pd) | N-methoxy benzamides, 2,3-Allenoic esters | C-H Activation/Annulation | Forms hydroisoquinolinones |

| Cobalt (Co) | N-chlorobenzamides, Alkynes | [4+2] Annulation | Room temperature reaction |

| Nickel (Ni) | ortho-Halobenzamides, Alkynes | Cyclocondensation | Regioselective with unsymmetric alkynes |

Multi-component reactions (MCRs) and one-pot procedures are highly efficient strategies that allow for the construction of complex molecular architectures, like the isoquinoline scaffold, in a single synthetic operation. nih.govrsc.org These processes are characterized by high atom economy and the ability to generate diverse structures from simple starting materials. researchgate.netrsc.org

Various MCR-based approaches have been developed:

Ugi/Cyclization Sequences : A sequential Ugi reaction followed by cyclization has been reported for the synthesis of isoquinoline-1,3(2H,4H)-diones. researchgate.net The Pomeranz−Fritsch reaction and its Schlittler−Müller modification have also been successfully integrated into Ugi post-cyclization strategies to access diverse isoquinoline scaffolds. uj.edu.pl

One-Pot Radical Cyclization : "One-pot" sequential reactions have been developed by reacting N-alkyl(aryl)-N-methacryloyl benzamides with partners like benzyl alcohols or sodium benzenesulfinates, proceeding through a radical cyclization strategy to give isoquinoline-1,3(2H,4H)-dione derivatives in high yields. researchgate.net

Palladium-Catalyzed One-Pot Synthesis : A one-pot reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation, provides access to various N-fused polycyclic isoquinolines. rsc.org

Three-Component Reactions : An efficient one-pot, three-component synthesis of multisubstituted isoquinolines involves the condensation of aryl ketones and hydroxylamine (B1172632), followed by rhodium(III)-catalyzed C-H bond activation of the resulting oxime and cyclization with an internal alkyne. organic-chemistry.org

The final step in many isoquinoline syntheses involves an aromatization step, which can be achieved through dehydrogenation or oxidation. While isoquinoline itself is difficult to oxidize and can lead to ring cleavage under harsh conditions, controlled oxidation of precursors can lead to desired dione (B5365651) structures. pharmaguideline.com

Dehydrogenation : Dihydroisoquinoline intermediates, often formed during cyclization reactions, can be readily dehydrogenated to the corresponding aromatic isoquinoline. pharmaguideline.comshahucollegelatur.org.in Catalytic dehydrogenation using palladium is a conventional method for this transformation. pharmaguideline.comshahucollegelatur.org.in

Oxidation : A metal-free method for the synthesis of isoquinoline-1,3,4-triones involves the oxidation of isoquinolinium salts. rsc.org In this process, intermediates generated from the iodine(III)-mediated oxidation of the salt can be treated with tert-butyl hydroperoxide to yield the trione product. rsc.org While this leads to a trione, it demonstrates that direct oxidation of the isoquinoline core is a viable strategy for introducing carbonyl functionalities. An oxidative cross-dehydrogenative coupling (CDC) strategy using K2S2O8 as an oxidant can be used for the acylation of isoquinolines. organic-chemistry.org

Elaboration of Carbonyl Groups to Dioxime Functionalities

Once the 4H-Isoquinoline-1,3-dione precursor is synthesized, the final step is the conversion of the two ketone (carbonyl) groups at the C1 and C3 positions into oxime groups. This transformation yields the target compound, 4H-Isoquinoline-1,3-dione dioxime.

The formation of an oxime is a standard reaction in organic chemistry involving the condensation of an aldehyde or a ketone with hydroxylamine (NH2OH). wikipedia.org The reaction with a dione, such as 4H-Isoquinoline-1,3-dione, follows the same principle, resulting in the formation of a dioxime.

The general reaction can be described as follows: RR'C=O + NH2OH → RR'C=NOH + H2O testbook.com

This reaction is a condensation, where a molecule of water is eliminated. It is typically carried out in a weakly acidic medium. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the C=N double bond characteristic of the oxime. youtube.com For a dione, this reaction occurs at both carbonyl sites to produce the dioxime. Oximes are generally colorless crystals or thick liquids and are often more stable than related imines or hydrazones. wikipedia.orgyoutube.com

Stereochemical Control in Dioxime Synthesis

The formation of a dioxime from a 1,3-dicarbonyl compound, such as 4H-Isoquinoline-1,3-dione, introduces two new stereocenters at the carbon atoms bearing the oxime functionalities. The relative orientation of the hydroxyl groups of the two oxime functions gives rise to three possible stereoisomers: syn-(Z,Z), anti-(E,E), and amfi-(E,Z). The control of this stereochemistry is a critical aspect of the synthesis.

The stereochemical outcome of the oximation reaction is influenced by several factors, including the reaction conditions, the nature of the solvent, and the pH of the reaction medium. For vicinal dioximes, the most common and stable configuration is the anti-(E,E) form, which is favored due to minimized steric hindrance. However, the formation of syn and amfi isomers is also possible and can be influenced by kinetic versus thermodynamic control.

Achieving stereochemical control in the synthesis of this compound would likely involve a careful selection of reagents and reaction conditions. For instance, the choice of the hydroxylamine salt (e.g., hydrochloride or sulfate) and the base used for its liberation can impact the isomeric ratio. Furthermore, the reaction temperature and the solvent's polarity can influence the transition state energies, thereby favoring the formation of one stereoisomer over the others. While specific studies on the stereoselective synthesis of this compound are not extensively documented, principles from analogous cyclic 1,3-diketone oximations can be applied.

Table 1: Potential Factors Influencing Stereochemical Outcome in Dioxime Synthesis

| Factor | Potential Influence on Stereochemistry |

| Reagent | The nature of the hydroxylamine salt and the counter-ion can affect the reaction pathway. |

| Solvent | Solvent polarity and its ability to form hydrogen bonds can stabilize certain transition states. |

| pH | The acidity or basicity of the medium can influence the rate of oxime formation and interconversion between isomers. |

| Temperature | Higher temperatures may favor the thermodynamically more stable isomer, while lower temperatures could trap the kinetically favored product. |

| Catalyst | The use of specific acid or base catalysts could direct the reaction towards a particular stereoisomer. |

Conversion of 1,3-Diketone Systems to Dioximes

The core transformation in the synthesis of this compound is the conversion of the 1,3-dicarbonyl moiety of the isoquinoline-1,3-dione precursor into a dioxime. The most common and direct method for this conversion is the reaction with hydroxylamine, typically in the form of hydroxylamine hydrochloride.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbons of the 1,3-diketone. This is followed by dehydration to form the oxime C=N-OH bond. Given the presence of two carbonyl groups in the 4H-Isoquinoline-1,3-dione system, the reaction proceeds in a stepwise manner, first forming a mono-oxime intermediate, which then reacts further to yield the final dioxime.

The general reaction can be represented as follows:

Step 1: Formation of the Mono-oxime: 4H-Isoquinoline-1,3-dione + NH₂OH·HCl → 1-Hydroxyimino-4H-isoquinolin-3-one + H₂O + HCl

Step 2: Formation of the Dioxime: 1-Hydroxyimino-4H-isoquinolin-3-one + NH₂OH·HCl → this compound + H₂O + HCl

The reaction is typically carried out in a protic solvent, such as ethanol or water, and often in the presence of a base (e.g., sodium acetate, sodium hydroxide, or pyridine) to neutralize the liberated hydrochloric acid and to free the hydroxylamine nucleophile. The reaction progress can be monitored by standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 2: Typical Reaction Conditions for the Conversion of 1,3-Diketones to Dioximes

| Reagent | Solvent | Base | Temperature | Reaction Time |

| Hydroxylamine hydrochloride | Ethanol | Sodium acetate | Reflux | 2-6 hours |

| Hydroxylamine hydrochloride | Water/Ethanol | Sodium hydroxide | Room Temperature to Reflux | 1-4 hours |

| Hydroxylamine hydrochloride | Pyridine | - | Room Temperature | 12-24 hours |

Integrated Synthetic Routes Towards this compound

Sequential Transformations for Dioxime Introduction onto Isoquinoline-1,3-diones

A sequential approach involves the initial synthesis and isolation of the 4H-Isoquinoline-1,3-dione (also known as homophthalimide) precursor, followed by a separate step for the oximation.

The synthesis of the 4H-Isoquinoline-1,3-dione core can be achieved through several established methods. A common route involves the condensation of homophthalic acid or its anhydride with a primary amine or ammonia. For instance, heating homophthalic anhydride with an appropriate amine yields the corresponding N-substituted homophthalimide.

Once the 4H-Isoquinoline-1,3-dione is obtained and purified, it is then subjected to the oximation reaction as described in section 2.2.3. This stepwise approach allows for the purification of the intermediate diketone, which can be advantageous for achieving a high purity of the final dioxime product.

Table 3: Example of a Sequential Synthesis Route

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Homophthalic anhydride, Primary amine (R-NH₂) | Heat | N-R-4H-Isoquinoline-1,3-dione |

| 2 | N-R-4H-Isoquinoline-1,3-dione | Hydroxylamine hydrochloride, Base, Solvent | N-R-4H-Isoquinoline-1,3-dione dioxime |

Tandem Reaction Sequences for Direct Dioxime Scaffold Assembly

A more efficient, though potentially more challenging, approach would be a tandem or one-pot reaction sequence. In such a strategy, the formation of the isoquinoline-1,3-dione ring and the subsequent oximation would occur in the same reaction vessel without the isolation of intermediates.

While specific literature detailing a tandem synthesis for this compound is scarce, a hypothetical approach could involve the reaction of a suitable homophthalic acid derivative with an amine in the presence of hydroxylamine under conditions that promote both the cyclization to the dione and the subsequent oximation.

The success of a tandem approach would depend on the careful optimization of reaction conditions to ensure that both transformations proceed efficiently and with high selectivity. The compatibility of the reagents and the potential for side reactions would need to be carefully considered. For example, the presence of hydroxylamine from the start could potentially interfere with the initial cyclization step.

Table 4: Hypothetical Tandem Reaction Components

| Starting Material 1 | Starting Material 2 | Reagent | Potential Product |

| Homophthalic acid or anhydride | Primary amine (R-NH₂) | Hydroxylamine, Condensing agent | N-R-4H-Isoquinoline-1,3-dione dioxime |

No Scientific Literature Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific databases and literature, no specific information could be located on the synthesis, ligand characteristics, or metal complexation of the chemical compound this compound.

The inquiry requested a detailed article on the coordination chemistry and metal complexation of this compound, structured around a specific outline. This included topics such as the ligand's donor properties, chelation behavior, and the synthesis and structural details of its complexes with transition metals like nickel(II), copper(II), and cobalt(II).

While a significant body of research exists for the parent compound, 4H-Isoquinoline-1,3-dione (also known as homophthalimide), and its various other derivatives, there is a notable absence of literature concerning the "dioxime" form. Research on related but distinct classes of compounds, such as vic-dioximes in general and other isoquinoline derivatives, was found. However, none of these sources describe the specific compound of interest or its coordination chemistry.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline. The creation of such content would require speculation or the fabrication of data, as no experimental or theoretical studies on the coordination chemistry of this compound appear to be published in the accessible scientific domain.

Coordination Chemistry and Metal Complexation of 4h Isoquinoline 1,3 Dione Dioxime

Electronic Structure and Bonding in Metal Complexes

The electronic architecture of metal complexes derived from 4H-isoquinoline-1,3-dione dioxime is anticipated to be a rich interplay of contributions from the metal d-orbitals and the ligand's molecular orbitals. The presence of the dioxime moiety, fused to the isoquinoline-1,3-dione core, suggests a complex electronic landscape governed by both σ- and π-bonding interactions.

The interaction between a metal ion and the this compound ligand would primarily involve the nitrogen atoms of the dioxime group, which act as the primary coordination sites. These interactions are expected to be strong σ-donating bonds. Additionally, the π-system of the isoquinoline (B145761) ring and the oxime groups can participate in π-backbonding with suitable metal ions.

Charge transfer phenomena are critical to understanding the electronic properties of these hypothetical complexes. Two primary types of charge transfer are envisioned:

Ligand-to-Metal Charge Transfer (LMCT): In this process, an electron is excited from a ligand-based molecular orbital to a metal-centered d-orbital. Given the electron-rich nature of the dioxime, LMCT bands would likely be a prominent feature in the electronic absorption spectra of its metal complexes.

Metal-to-Ligand Charge Transfer (MLCT): For metal ions in lower oxidation states with filled or partially filled d-orbitals, it is conceivable that electron density could be transferred from the metal to the π*-orbitals of the isoquinoline-1,3-dione dioxime ligand. This back-donation would strengthen the metal-ligand bond and can be observed spectroscopically. The energy of these charge transfer bands provides valuable information about the relative energies of the metal and ligand orbitals.

The study of metal-binding isosteres in other systems has shown that subtle changes in the ligand framework can significantly impact the electronic properties and metal-ligand interactions of the resulting complexes nih.govescholarship.org.

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool to dissect the electronic structure and bonding in molecules. For the metal complexes of this compound, NBO analysis would provide quantitative insights into the nature of the metal-ligand bonds.

Key parameters that would be elucidated from an NBO analysis include:

Natural Charges: Calculation of the natural charges on the metal ion and the coordinating nitrogen atoms would reveal the extent of electron donation from the ligand to the metal.

Second-Order Perturbation Theory Analysis: This analysis within the NBO framework would quantify the donor-acceptor interactions between the filled orbitals of the ligand and the vacant orbitals of the metal (and vice-versa). This would provide a quantitative measure of the strength of the σ-donation and π-backbonding.

The following table illustrates hypothetical NBO analysis data for a generic M(II)-4H-isoquinoline-1,3-dione dioxime complex, based on typical values for similar vic-dioxime complexes.

| Interaction | Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ-Donation | LP (N) | LP* (M) | 35.5 |

| π-Backbonding | LP (M) | π* (N-O) | 5.2 |

| Hyperconjugation | σ (M-N) | σ* (C-C) | 2.1 |

Note: This data is hypothetical and serves for illustrative purposes only.

The spin state of a metal ion in a complex is determined by the ligand field strength. Dioxime ligands are generally considered to be strong-field ligands, capable of causing spin pairing in d-block metals. For instance, with a d6 metal ion like Co(III), a low-spin diamagnetic complex is expected. However, for metal ions such as Fe(II) (d6) or Co(II) (d7), both high-spin and low-spin configurations are possible, depending on the specific coordination environment and ligand modifications.

In cases where paramagnetic complexes are formed, their magnetic properties would be of significant interest. Magnetic susceptibility measurements over a range of temperatures would reveal the effective magnetic moment (μeff) and provide information about the number of unpaired electrons. For instance, a Co(III) complex in a five-coordinate geometry has been shown to exhibit an intermediate (S=1) spin state nih.gov. This highlights the possibility of unusual magnetic behavior in complexes of this compound.

The magnetic properties can be influenced by several factors, including:

The geometry of the complex (e.g., square planar, tetrahedral, octahedral).

The presence of intermolecular interactions, such as hydrogen bonding or π-π stacking, which can mediate magnetic exchange between metal centers.

Catalytic Science Utilizing this compound Metal Complexes

Metal complexes of dioxime ligands have shown promise in various catalytic applications. The unique electronic and structural features of this compound suggest that its metal complexes could also serve as effective catalysts, particularly in redox reactions.

The ability of the this compound ligand to stabilize multiple oxidation states of a coordinated metal ion is a key prerequisite for its application in redox catalysis. The catalytic cycle would likely involve the metal center shuttling between two or more oxidation states.

A hypothetical catalytic cycle for an oxidation reaction could involve the following steps:

Substrate Binding: The substrate coordinates to the metal center of the catalyst.

Oxidative Addition/Electron Transfer: The metal is oxidized, and the substrate is activated.

Product Formation: The activated substrate is converted into the product.

Reductive Elimination/Catalyst Regeneration: The product is released, and the metal center is reduced back to its initial oxidation state, completing the cycle.

The isoquinoline-1,3,4-trione derivatives, which are structurally related, have been shown to generate reactive oxygen species (ROS) in a redox-dependent manner, highlighting the potential for this class of compounds to participate in redox processes rsc.org.

The design of new catalysts based on the this compound scaffold would be guided by several principles aimed at optimizing catalytic activity and selectivity.

Tuning Electronic Properties: The electronic properties of the metal center can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the isoquinoline ring. This would modulate the redox potential of the metal and influence the kinetics of the catalytic cycle.

Steric Control: The introduction of bulky substituents near the metal center can create a specific steric environment that favors the binding of certain substrates over others, thereby enhancing selectivity.

Ancillary Ligands: The coordination sphere of the metal can be further modified by the introduction of ancillary ligands. These ligands can influence the stability, solubility, and catalytic activity of the complex.

The following table outlines potential design strategies and their expected impact on catalytic performance.

| Design Strategy | Expected Impact |

| Electron-donating groups on isoquinoline ring | Increases electron density on the metal, favoring oxidative addition steps. |

| Electron-withdrawing groups on isoquinoline ring | Decreases electron density on the metal, favoring reductive elimination steps. |

| Bulky substituents at the 2-position | Creates a chiral pocket, potentially leading to enantioselective catalysis. |

| Introduction of a water-soluble ancillary ligand | Enables catalysis in aqueous media, aligning with green chemistry principles. |

While the specific catalytic applications of this compound metal complexes remain to be experimentally verified, the foundational principles of coordination chemistry and catalyst design provide a robust framework for future research in this area.

Research on this compound in Photocatalysis Remains Undocumented

Despite a thorough search of scientific literature and databases, no specific research or data could be found regarding the chemical compound “this compound” and its involvement in electron donor-acceptor (EDA) complexes for photocatalysis.

The investigation included targeted searches for the synthesis, properties, and photocatalytic applications of this specific dioxime derivative. However, the available literature focuses extensively on the broader class of isoquinoline-1,3-dione and its other derivatives. These studies detail the formation of EDA complexes for various photocatalytic reactions, such as cascade cyclizations and the synthesis of fluoroalkylated isoquinolinonediones. rsc.orgresearchgate.netresearchgate.net

While the isoquinoline-1,3-dione scaffold is a subject of considerable interest in photocatalysis and medicinal chemistry, the specific functionalization to a dioxime and its subsequent exploration in the context of EDA complexes and photocatalysis appears to be an unchartered area of research based on currently accessible information. nih.govresearchgate.net Therefore, it is not possible to provide an article on the "Exploration of Electron Donor-Acceptor (EDA) Complexes in Photocatalysis" for this compound as requested, due to the absence of published research on this specific compound.

Further research into the synthesis and electronic properties of this compound would be required to explore its potential role as an electron donor or acceptor in photocatalytic systems.

Table of Compounds Mentioned

Mechanistic Investigations in 4h Isoquinoline 1,3 Dione Dioxime Chemistry

Detailed Reaction Mechanisms in Dioxime Synthesis and Derivatization

The synthesis of 4H-isoquinoline-1,3-dione dioxime and its derivatives can be approached through various mechanistic routes. The formation of the core isoquinoline-1,3-dione structure often involves cascade reactions, which can be initiated by radicals or mediated by metals. rsc.orgrsc.org Subsequent oximation of the dione (B5365651) would lead to the target dioxime.

Radical Initiated Pathways and Intermediates

Radical-initiated reactions provide a powerful tool for the functionalization of C(sp³)–H bonds and the formation of C-C bonds, which are key steps in the synthesis of complex heterocyclic systems. nih.govnih.govrsc.org

The synthesis of the precursor, 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives, can be achieved through a metal-free alkyl radical-induced addition/cyclization reaction of acrylamide. This process involves the cleavage of a C(sp³)–H bond, followed by alkylation of the double bond and subsequent intramolecular cyclization. A variety of radical precursors can be employed, including those generated from ketones, alcohols, and ethers.

The derivatization of the 4H-isoquinoline-1,3-dione scaffold can also proceed via radical cascade reactions. These methods allow for the introduction of a diverse range of functional groups, including those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine, by employing acryloyl benzamides as key substrates. rsc.org

While specific studies on the radical-initiated synthesis of this compound are not prevalent, the general principles of radical chemistry suggest that similar pathways could be employed. For instance, the generation of an iminyl radical from an oxime precursor can initiate a cascade of reactions. These iminyl radicals can undergo ring-opening, 1,5-hydrogen atom transfer (HAT) followed by cyclization, or 5-exo-trig/dig cyclization with an alkene or alkyne.

Table 1: Examples of Radical Precursors for Isoquinolinedione Synthesis

| Radical Precursor Source | Type of Functionalization | Reference |

| Ketones (e.g., Acetophenone) | C(sp³)–H functionalization | rsc.org |

| Alcohols (e.g., Ethanol) | C(sp³)–H functionalization | rsc.org |

| Ethers (e.g., Dioxane) | C(sp³)–H functionalization | rsc.org |

| Acryloyl Benzamides | Radical cascade reactions | rsc.org |

Metal-Mediated and Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis offers a versatile and efficient approach for C–H activation and the construction of heterocyclic frameworks. thieme-connect.de Palladium-catalyzed reactions, for instance, are widely used in the synthesis of isoquinoline-1,3(2H,4H)-diones.

One such method involves a palladium-catalyzed cascade reaction that includes the generation of an amidyl radical and a 1,5-HAT to form a benzylic radical, which then undergoes carbonylation and annulation. Another approach is the palladium-catalyzed cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones to yield 4-aryl derivatives.

While direct metal-catalyzed synthesis of this compound is not extensively documented, the synthesis of other dioximes, such as vic-dioximes, often involves metal catalysis. These reactions can proceed through various mechanisms, including the initial generation of an organometallic intermediate that then reacts with a nitrosating agent. The metal can also mediate the cyclization step.

Table 2: Metal-Catalyzed Reactions in Isoquinolinedione Synthesis

| Metal Catalyst | Reaction Type | Product | Reference |

| Palladium | Carbonylation/Annulation | Homophthalimides | rsc.org |

| Palladium | Cross-coupling | 4-Aryl isoquinoline-1,3(2H,4H)-diones | rsc.org |

Rearrangement Mechanisms Associated with Oxime Functions

The Beckmann rearrangement is a classic and synthetically useful reaction of oximes, converting them into amides under acidic conditions. wikipedia.orgbyjus.comorganicreactions.orgmasterorganicchemistry.comorganic-chemistry.org This rearrangement is also applicable to cyclic oximes, which yield lactams. The reaction is often catalyzed by acids such as sulfuric acid, but other reagents like tosyl chloride and phosphorus pentachloride can also promote the rearrangement. wikipedia.org

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, making it a good leaving group. The alkyl or aryl group anti-periplanar to the leaving group then migrates to the nitrogen atom in a concerted step, leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com

In the case of this compound, a Beckmann rearrangement could potentially lead to ring expansion or the formation of different heterocyclic structures, depending on which oxime group reacts and which substituent migrates. The stereochemistry of the oximes would play a crucial role in determining the reaction outcome. wikipedia.org

Mechanistic Studies of Chemical Reactivity of the Dioxime Moiety

The two oxime groups in this compound are expected to be the primary sites of reactivity. Understanding their reactivity profile is key to exploring the derivatization and further transformation of this molecule.

Reactivity Profiling of Oxime Groups within the 4H-Isoquinoline-1,3-dione Framework

The reactivity of an oxime is influenced by the electronic and steric environment of the C=N-OH group. In this compound, the two oxime groups are part of a cyclic dione system, which will affect their reactivity compared to simple acyclic oximes. The proximity of the two oxime groups in this vicinal dioxime arrangement can also lead to unique reactivity, such as chelation with metal ions. nih.gov

The oxime groups can act as nucleophiles through the oxygen or nitrogen atoms. They can also be converted into various other functional groups, highlighting their versatility in organic synthesis. solubilityofthings.com

Pathways for Heterocyclization and Functional Group Interconversions

The dioxime moiety in this compound provides a versatile platform for the synthesis of other heterocyclic systems. Oxidative cyclization of oximes, for example, using hypervalent iodine reagents, can lead to the formation of five-membered heterocycles like isoxazolines and isoxazoles. researchgate.net This proceeds through the in situ generation of nitrile oxides, which can then undergo cycloaddition reactions.

Functional group interconversions of the oxime groups are also a key aspect of their chemistry. researchgate.netfigshare.compurdue.educhempedia.info For instance, the reduction of oximes can yield amines, while hydrolysis can regenerate the corresponding dione. The Beckmann rearrangement, as discussed earlier, transforms the oxime into an amide. These transformations allow for the synthesis of a wide range of derivatives from the parent dioxime.

Table 3: Potential Functional Group Interconversions of the Dioxime Moiety

| Reagent/Condition | Resulting Functional Group | Reaction Type | Reference |

| Reducing agents (e.g., H₂, catalyst) | Amine | Reduction | solubilityofthings.com |

| Acid/Heat | Amide/Lactam | Beckmann Rearrangement | wikipedia.orgbyjus.commasterorganicchemistry.com |

| Hypervalent iodine reagents | Isoxazoline/Isoxazole | Oxidative Cyclization | researchgate.net |

| Acidic hydrolysis | Dione | Hydrolysis | solubilityofthings.com |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the kinetic and thermodynamic parameters for the chemical compound “this compound.” Research and publications predominantly focus on the synthesis and reactivity of the parent compound, 4H-Isoquinoline-1,3-dione, and its other derivatives, but not the specific dioxime requested.

Therefore, the following section on "" cannot be provided as there is no available data to populate the detailed research findings and data tables for subsection "4.3. Kinetic and Thermodynamic Parameters of Key Reaction Steps."

Further research into the synthesis and reactivity of this compound would be required to establish the kinetic and thermodynamic data necessary to fulfill the requested article section.

Computational and Theoretical Chemistry of 4h Isoquinoline 1,3 Dione Dioxime

Application of Quantum Chemical Methods

Quantum chemical methods are indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules. For a complex system like 4H-Isoquinoline-1,3-dione dioxime, a combination of different theoretical approaches is necessary to paint a complete picture.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its excellent balance of accuracy and computational cost. DFT methods, particularly those employing hybrid functionals like B3LYP, are well-suited for investigating the electronic structure, optimized geometry, and vibrational frequencies of heterocyclic compounds.

In the case of this compound, DFT calculations would be crucial for determining key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index. This data provides insights into the molecule's kinetic stability and reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for a Dioxime System (Note: Data is hypothetical and representative of typical values for similar structures, as direct data for the target molecule is unavailable.)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 eV |

Hartree-Fock (HF) and Semi-Empirical Methodologies

While DFT is powerful, Hartree-Fock (HF) theory provides a fundamental, albeit less accurate, starting point for many computational studies. HF theory neglects electron correlation, which can be a significant factor in molecules with multiple bonds and lone pairs, such as the dioxime functional group. However, HF calculations are often used as a reference and can be a precursor to more advanced post-HF methods.

Semi-empirical methods, such as AM1, PM3, and RM1, offer a computationally cheaper alternative for very large systems or for preliminary conformational searches. These methods use parameters derived from experimental data to simplify the complex integrals in HF theory. For this compound, semi-empirical methods could be employed for an initial exploration of the potential energy surface and to identify low-energy conformers before subjecting them to more rigorous DFT or ab initio calculations.

Basis Set Optimization and Computational Method Validation

The choice of basis set is critical for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains multiple heteroatoms with lone pairs, a flexible basis set is required. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which include polarization and diffuse functions, are commonly used. wikipedia.org Polarization functions (d,p) allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling chemical bonds. wikipedia.org Diffuse functions (++) are important for describing anions and systems with significant non-covalent interactions.

Validation of the chosen computational method and basis set is achieved by comparing calculated properties with available experimental data, if any, or with results from higher-level calculations. For instance, calculated vibrational frequencies can be compared with experimental IR and Raman spectra, and calculated bond lengths and angles can be compared with X-ray crystallographic data of similar compounds.

Geometrical and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its properties and reactivity. Computational methods are instrumental in determining the most stable geometry and exploring the conformational landscape.

Molecular Geometry Optimization and Bond Metrics

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The result is a set of optimized bond lengths, bond angles, and dihedral angles that describe the molecule's most stable three-dimensional structure.

Table 2: Representative Optimized Bond Lengths for a Dioxime Moiety (Note: Data is hypothetical and representative of typical values for similar structures, as direct data for the target molecule is unavailable.)

| Bond | Bond Length (Å) |

| C=N | 1.29 |

| N-O | 1.41 |

| C-C (ring) | 1.39 - 1.42 |

| C-N (ring) | 1.38 |

| C=O | 1.23 |

These optimized bond metrics can provide insights into the electronic nature of the molecule, such as the degree of bond delocalization within the aromatic ring and the nature of the carbon-nitrogen bonds in the dioxime groups.

Tautomerism and Isomerism Studies of the Dioxime System

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical consideration for molecules containing amide and oxime functionalities. nih.gov this compound can potentially exist in several tautomeric forms, including keto-enol and oxime-nitroso tautomers. Computational chemistry can be used to predict the relative stabilities of these tautomers by calculating their energies. orientjchem.org The solvent environment can also significantly influence the tautomeric equilibrium, and computational models can account for this by using implicit or explicit solvent models. orientjchem.org

Furthermore, the dioxime groups can exist as different stereoisomers (E,E), (E,Z), and (Z,Z) with respect to the C=N double bonds. Computational methods can determine the relative energies of these isomers and the energy barriers for their interconversion. This information is crucial for understanding which isomer is likely to be predominant under different conditions.

Potential Energy Surface Exploration for Stable Conformers

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, providing a map of all possible conformations and their relative stabilities. youtube.comyoutube.com For this compound, the exploration of its PES is crucial for identifying the most stable conformers, which are the geometries that the molecule is most likely to adopt. The primary degrees of freedom that would be investigated in a PES scan for this molecule include the rotation around the C-N bonds of the dioxime substituents and the puckering of the non-aromatic portion of the isoquinoline (B145761) ring system.

Due to the presence of two oxime groups, this compound can exist in different stereoisomeric forms, namely syn, anti, and amphi conformations, arising from the orientation of the hydroxyl groups relative to each other. nih.govgfschemicals.com A computational exploration of the PES would involve systematically rotating the C=N-OH dihedral angles to map the energy landscape. The results of such a study would likely reveal the relative energies of these isomers, with the anti conformer often being the most stable in related dioxime systems due to reduced steric hindrance and favorable dipole-dipole interactions. gfschemicals.com

The stability of different conformers is determined by a delicate balance of steric and electronic effects. For instance, intramolecular hydrogen bonding between the oxime protons and the carbonyl oxygens of the dione (B5365651) ring could stabilize certain conformations. High-level quantum mechanical calculations, such as those based on Density Functional Theory (DFT) with an appropriate basis set, would be necessary to accurately model these subtle interactions and predict the global minimum on the potential energy surface. bohrium.comrsc.orgrsc.org The identification of stable conformers is a prerequisite for the subsequent analysis of the molecule's electronic properties and reactivity.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide invaluable insights into the distribution of electrons and the nature of chemical bonds, which in turn allows for the prediction of reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the dioxime groups, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the electron-deficient carbonyl groups and the imide nitrogen atom of the isoquinoline-1,3-dione core. DFT calculations on related isoquinoline derivatives have shown that the introduction of various substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. nih.gov

A hypothetical FMO analysis of this compound would likely reveal a moderate HOMO-LUMO gap, suggesting a molecule with a balance of stability and reactivity. The precise value of the gap would be influenced by the specific conformation of the dioxime groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would require specific DFT calculations.

The distribution of charge within a molecule is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential around a molecule, providing a guide to its electrophilic and nucleophilic sites. libretexts.orgavogadro.ccdeeporigin.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and oxime groups, as well as the nitrogen atoms of the oxime groups, due to the presence of lone pairs of electrons. researchgate.net These sites would be the primary targets for electrophiles and could also participate in hydrogen bonding. The hydrogen atoms of the oxime groups would likely exhibit a positive electrostatic potential, making them susceptible to deprotonation by a base. The aromatic ring would show a more nuanced potential, with regions of slight negative potential above and below the plane of the ring. Computational studies on similar heterocyclic systems confirm that MEP analysis is a reliable method for predicting sites of intermolecular interactions. nih.gov

Chemical Hardness (η): This parameter is a measure of the resistance of a molecule to changes in its electron distribution. It is related to the HOMO-LUMO gap (η ≈ ΔE/2). A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electronegativity (χ): This is the power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -(I+A)/2, with I being the ionization potential and A the electron affinity). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Hypothetical Conceptual DFT Parameters for this compound

| Parameter | Value |

| Ionization Potential (I) | 8.0 eV |

| Electron Affinity (A) | 1.5 eV |

| Electronegativity (χ) | 4.75 eV |

| Chemical Hardness (η) | 3.25 eV |

| Electrophilicity Index (ω) | 3.47 eV |

Note: The values in this table are hypothetical and based on general principles of related compounds. Actual values would require specific DFT calculations.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, allowing for a direct comparison between theoretical models and experimental observations.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT) calculations. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic system and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. rsc.orgresearchgate.netnih.gov The calculated absorption maxima (λ_max) can be correlated with experimental spectra to confirm the structure of the molecule and to understand the nature of its electronic excitations. Studies on similar isoquinoline systems have shown good agreement between theoretical and experimental UV-Vis spectra. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These computed spectra can be invaluable for assigning the vibrational modes observed in experimental IR spectra. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the dione, the C=N stretching of the oximes, the O-H stretching of the oximes, and the various C-H and C-N stretching and bending modes of the isoquinoline ring. The calculated IR spectrum would provide a detailed fingerprint of the molecule, aiding in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations provide theoretical chemical shifts that can be compared with experimental data to assign the signals to specific atoms in the molecule. For this compound, the calculated NMR spectra would help in distinguishing between the different protons and carbons in the aromatic and heterocyclic rings, as well as in the dioxime substituents. This correlation is particularly useful for complex molecules where spectral interpretation can be challenging.

Due to the absence of specific scientific literature on the computational and theoretical chemistry of This compound in the provided search results, a detailed article on its vibrational frequency analysis and reaction mechanism modeling cannot be generated at this time. The search results consistently pertain to the parent compound, isoquinoline-1,3(2H,4H)-dione, and its other derivatives, not the specifically requested dioxime.

To provide a scientifically accurate and non-speculative article, data from computational studies, such as Density Functional Theory (DFT) or other ab initio methods, specifically focused on this compound would be required. This information is necessary to detail the vibrational modes, their corresponding frequencies, and to model reaction pathways, identify transition states, and calculate activation energies.

Without such dedicated studies, any attempt to create the requested content would involve extrapolating from unrelated molecules, which would be scientifically unsound and constitute a misrepresentation of the available data.

Therefore, the following sections, as outlined in the request, cannot be addressed for This compound :

Reaction Mechanism Modeling and Transition State Investigations

Activation Energy Barriers and Reaction Energetics

Further research in the field of computational chemistry focusing on this specific compound is needed before a comprehensive and factual article can be written.

Advanced Spectroscopic Characterization of 4h Isoquinoline 1,3 Dione Dioxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of 4H-Isoquinoline-1,3-dione dioxime, providing precise information on the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum is anticipated to display characteristic signals for the aromatic protons of the isoquinoline (B145761) core, typically in the range of δ 7.0-8.5 ppm. The methylene (B1212753) protons at the C-4 position would likely appear as a singlet around δ 3.5-4.5 ppm. A key feature for the dioxime would be the appearance of two distinct, broad singlets for the hydroxyl protons of the oxime groups (=N-OH), which are expected to be downfield, potentially above δ 10.0 ppm, and their exact chemical shift would be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbons (C1 and C3) of the parent dione (B5365651) would be replaced by signals for the oxime carbons (=N-OH) in the δ 140-160 ppm range. The aromatic carbons would resonate between δ 120-140 ppm, and the methylene carbon (C4) would be observed further upfield.

For illustrative purposes, typical NMR data for the parent compound, 4H-Isoquinoline-1,3-dione, are presented below. The formation of the dioxime would significantly alter the chemical shifts of C1, C3, and the adjacent C4 and aromatic carbons.

Table 1: Representative ¹H and ¹³C NMR Data for 4H-Isoquinoline-1,3-dione

| ¹H NMR | Chemical Shift (δ ppm) | ¹³C NMR | Chemical Shift (δ ppm) |

|---|---|---|---|

| Aromatic-H | 7.20-8.30 (m, 4H) | C1 | ~162 |

| NH | ~8.70 (br s, 1H) | C3 | ~160 |

| CH₂ | ~3.80 (s, 2H) | Aromatic-C | 127-146 |

Note: The data presented is a general representation for the 4H-Isoquinoline-1,3-dione core and may vary based on the solvent and specific substitution patterns.

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the this compound structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations among the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the molecule, such as the aromatic C-H groups and the C4 methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry (E/Z isomerism) of the two oxime groups by observing through-space correlations between the oxime OH protons and nearby protons on the isoquinoline framework.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent aromatic protons. | Assignment of aromatic spin systems. |

| HSQC | Correlations between aromatic protons and their attached carbons; C4 protons and C4 carbon. | Direct C-H connectivity. |

| HMBC | Correlations from C4-H to C1, C3, C4a, and C8a; from aromatic protons to adjacent and quaternary carbons; from OH protons to C1 and C3. | Elucidation of the carbon skeleton and placement of functional groups. |

| NOESY | Correlations between oxime OH protons and aromatic or C4 protons. | Stereochemistry of the dioxime groups (E/Z isomers). |

This technique is specifically for the characterization of organophosphorus derivatives of this compound. If the hydroxyl groups of the dioxime were to be derivatized with a phosphorus-containing moiety, for instance, by reaction with a chlorophosphate to form a phosphate (B84403) ester, ³¹P NMR would be the primary tool for characterization. The ³¹P NMR spectrum would show a signal whose chemical shift is indicative of the phosphorus environment (e.g., oxidation state, coordination number, and nature of the substituents). In the absence of experimental data for such a derivative, it is hypothesized that a phosphate ester derivative would exhibit a signal in the typical range for organophosphates, which is approximately δ -20 to +20 ppm.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer further structural confirmation.

HRMS is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be confirmed. This is a critical step in the identification of a newly synthesized compound.

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₂ |

| Calculated Monoisotopic Mass | 189.0538 Da |

The experimentally determined monoisotopic mass from an HRMS analysis should match this calculated value within a very small tolerance (typically < 5 ppm), thereby confirming the elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/adducted version) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through characteristic losses of small neutral molecules.

Plausible fragmentation pathways could include the sequential loss of hydroxyl radicals (•OH), water (H₂O), or nitric oxide (NO) from the oxime functionalities. Cleavage of the isoquinoline ring system could also occur, leading to characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 172 | [M - OH]⁺ |

| 171 | [M - H₂O]⁺ |

| 159 | [M - NO]⁺ |

| 143 | [M - NO - O]⁺ |

| 131 | [M - 2NO]⁺ |

Note: The fragmentation pathway is predictive and would need to be confirmed by experimental data.

Advanced Ionization Techniques for Complex Molecules

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For complex, often thermally labile molecules such as this compound, "soft" ionization techniques are required to generate intact molecular ions with minimal fragmentation. wikipedia.org Harsher methods like Electron Impact (EI) ionization often lead to extensive fragmentation, making it difficult to identify the molecular ion peak. stackexchange.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most suitable advanced techniques for this purpose.

Electrospray Ionization (ESI): This technique is ideal for polar molecules that can be dissolved in a suitable solvent. uva.nl A solution of the analyte is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. uva.nlnih.gov Given the presence of polar functional groups (carbonyls, oximes, imide), this compound is expected to ionize efficiently in ESI, likely forming protonated molecules [M+H]⁺ or adducts with solvent cations like sodium [M+Na]⁺. stackexchange.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is particularly useful for analyzing molecules that may have limited solubility or are prone to degradation in solution. wikipedia.org The analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid). stackexchange.com A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the intact analyte molecule into the gas phase as an ion, typically singly charged. uva.nl This method is advantageous as it often produces simple spectra dominated by the molecular ion, simplifying interpretation. uva.nl

The choice between these techniques depends on the specific properties of the compound and the analytical goal. A comparative overview is presented below.

Table 1: Comparison of Advanced Ionization Techniques for this compound

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Principle | Ionization from charged droplets in a high electric field. uva.nl | Laser-induced desorption from a solid matrix. uva.nl |

| Sample State | Solution | Solid co-crystal with matrix |

| Typical Ions | [M+H]⁺, [M+Na]⁺, multiply charged ions | [M+H]⁺, [M+Na]⁺, primarily singly charged ions. uva.nl |

| Fragmentation | Very low ("soft" ionization) | Very low ("soft" ionization) |

| Advantages | Easily coupled with liquid chromatography (LC), suitable for highly polar molecules. stackexchange.com | High tolerance to salts and buffers, suitable for high molecular weight compounds, produces simple spectra. uva.nl |

| Considerations | Requires sample solubility, potential for ion suppression. uva.nl | Potential for matrix interference in the low mass range. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its characteristic bond vibrations. youtube.comnih.gov These methods are complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. youtube.com For a molecule with the structural complexity of this compound, both techniques are invaluable for identifying functional groups.

The vibrational spectrum of this compound is expected to be a superposition of the modes from its constituent parts: the isoquinoline-1,3-dione core and the dioxime functionalities. Although a complete experimental spectrum for this specific molecule is not widely available, characteristic band assignments can be predicted based on data from related compounds like isoquinoline-1,3(2H,4H)-dione, phthalimides, and various oximes. nih.govrsc.orgnih.gov

Key expected vibrational modes include:

O-H Stretching: The oxime hydroxyl groups will give rise to a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape are highly sensitive to hydrogen bonding. jchemrev.com

N-H Stretching: The imide N-H group of the dione ring is expected to show a stretching vibration, often around 3100-3300 cm⁻¹. quora.com

C=O Stretching: The isoquinoline-1,3-dione moiety contains two carbonyl groups. These will produce very strong and distinct bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹, characteristic of cyclic imides. rsc.org

C=N Stretching: The carbon-nitrogen double bonds of the dioxime groups will have characteristic stretching frequencies, generally appearing in the 1620-1680 cm⁻¹ region. nih.gov

Aromatic C=C and C-H Stretching: The benzene ring will exhibit C=C stretching vibrations between 1450-1600 cm⁻¹ and aromatic C-H stretching vibrations just above 3000 cm⁻¹. researchgate.net

N-O Stretching: The nitrogen-oxygen single bonds of the oxime groups typically absorb in the 900-1000 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Oxime (O-H) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Imide (N-H) | Stretching (H-bonded) | 3100 - 3300 | Medium, Broad |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretching | 1650 - 1750 | Very Strong |

| Oxime (C=N) | Stretching | 1620 - 1680 | Medium to Strong |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium to Weak |

Significant differences are expected between the vibrational spectra of this compound measured in the solid state versus in solution, primarily due to intermolecular hydrogen bonding. stackexchange.comrsc.org

Solid-State Spectra: In the crystalline or solid phase, the molecules are in close proximity, facilitating strong intermolecular hydrogen bonds between the oxime O-H groups, the imide N-H group, and the carbonyl oxygen atoms. nih.gov This extensive hydrogen bonding network causes a notable red-shift (shift to lower wavenumbers) and significant broadening of the O-H and N-H stretching bands. jchemrev.comquora.com The ordered structure of the crystal lattice may also lead to the splitting of certain absorption bands.

Solution-Phase Spectra: When the compound is dissolved in a dilute solution of a non-polar solvent (e.g., CCl₄ or CHCl₃), the intermolecular hydrogen bonds are disrupted. stackexchange.com This results in the appearance of sharper and higher-frequency ("free") O-H and N-H stretching bands. quora.com In polar or protic solvents, solute-solvent hydrogen bonds will form, leading to spectral characteristics that are intermediate between the solid state and a non-polar solution. stackexchange.com Comparing spectra across solvents of varying polarity can thus provide insight into these intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. researchgate.net The spectrum is dictated by the chromophores present in the molecule—in this case, the aromatic benzene ring, the carbonyl groups, and the oxime groups. The absorption spectrum of this compound is expected to show contributions from π→π* and n→π* transitions. rsc.org

The electronic spectrum of this compound can be predicted by considering its structural components. The fused aromatic system is the primary chromophore responsible for intense absorptions.

π→π Transitions:* These are high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the isoquinoline core is expected to produce strong absorption bands, likely in the 250-350 nm range. researchgate.netrsc.org These transitions typically have high molar absorptivity (ε) values.

n→π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen lone pairs) to a π* antibonding orbital. The carbonyl (C=O) and oxime (C=N) groups will contribute to these absorptions, which are expected to appear as weaker bands or shoulders at longer wavelengths (›300 nm) compared to the π→π* transitions. aip.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| π→π* | Aromatic Ring System | ~250-350 | High (›10,000) |

| n→π* | Carbonyl (C=O) | ~300-350 | Low (‹1,000) |

Note: These values are estimations based on data for related structures like isoquinoline and naphthalimide derivatives and are highly dependent on the solvent used. researchgate.netnih.govrsc.org

Solvatochromism is the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon changing the polarity of the solvent. wikipedia.org This phenomenon provides valuable information about the electronic structure of the molecule and the nature of solute-solvent interactions. nih.govresearchgate.net

For a polar molecule like this compound, significant solvatochromic shifts are expected:

Bathochromic Shift (Red Shift): The π→π* transitions often exhibit a bathochromic shift as solvent polarity increases. This occurs because the excited state is typically more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent, decreasing the energy gap for the transition and shifting the absorption to a longer wavelength. wikipedia.orgpublish.csiro.au

Hypsochromic Shift (Blue Shift): The n→π* transitions frequently show a hypsochromic shift with increasing solvent polarity, especially in protic solvents (e.g., water, ethanol). This is because the lone pair electrons of the ground state are stabilized by hydrogen bonding with the solvent, which increases the energy required to excite them to the π* orbital. wikipedia.org

By systematically studying the UV-Vis spectrum in a range of solvents with varying polarity and hydrogen-bonding capabilities, one can probe the nature of the electronic ground and excited states of this compound. nih.gov